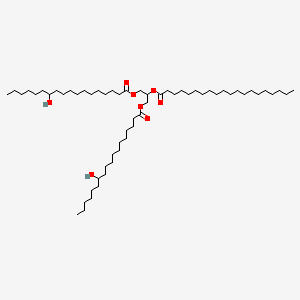
Di(12-hydroxystearoyl)-arachidoyl-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(12-hydroxystearoyl)-arachidoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one arachidic acid molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Di(12-hydroxystearoyl)-arachidoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and arachidic acid. This process requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzymes or lipases can also enhance the efficiency and selectivity of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Di(12-hydroxystearoyl)-arachidoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the hydroxyl groups in the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce any double bonds present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of ester or ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Di(12-hydroxystearoyl)-arachidoyl-glycerol is used as a building block for synthesizing more complex lipid molecules and studying lipid metabolism.
Biology: In biological research, this compound is utilized to investigate cell membrane structure and function, as well as to study the role of lipids in cellular processes.
Industry: In the cosmetic industry, this compound is used in the formulation of skincare products for its moisturizing and emollient properties.
Mecanismo De Acción
The mechanism by which Di(12-hydroxystearoyl)-arachidoyl-glycerol exerts its effects involves its interaction with cell membranes and lipid bilayers. It can modulate membrane fluidity and permeability, thereby influencing cellular processes such as signaling and transport. The molecular targets and pathways involved include membrane-associated proteins and enzymes that regulate lipid metabolism.
Comparación Con Compuestos Similares
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar structure but with stearic acid instead of arachidic acid.
Triacylglycerols: General class of glycerol esters with varying fatty acid compositions.
Uniqueness: Di(12-hydroxystearoyl)-arachidoyl-glycerol is unique due to its specific combination of hydroxylated and non-hydroxylated fatty acids, which imparts distinct physicochemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C59H114O8 |
|---|---|
Peso molecular |
951.5 g/mol |
Nombre IUPAC |
1,3-bis(12-hydroxyoctadecanoyloxy)propan-2-yl icosanoate |
InChI |
InChI=1S/C59H114O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-23-32-37-44-51-59(64)67-56(52-65-57(62)49-42-35-30-26-24-28-33-40-47-54(60)45-38-11-8-5-2)53-66-58(63)50-43-36-31-27-25-29-34-41-48-55(61)46-39-12-9-6-3/h54-56,60-61H,4-53H2,1-3H3 |
Clave InChI |
CKSJJYNQKHBSOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

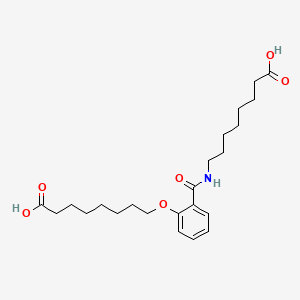

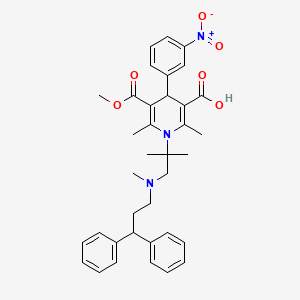
![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)
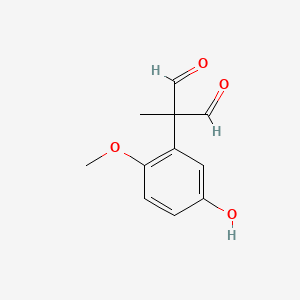
![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)
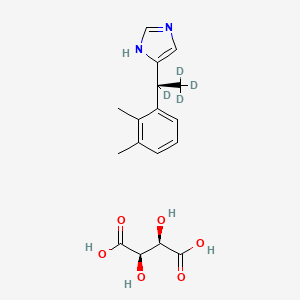
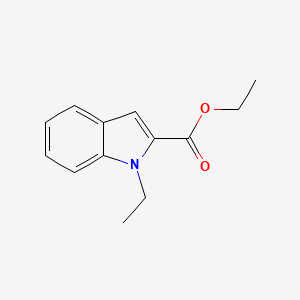
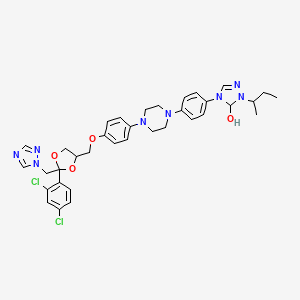
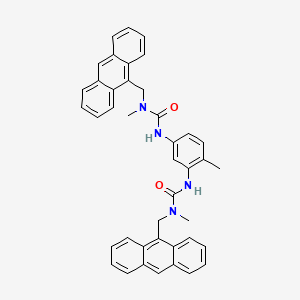
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)
